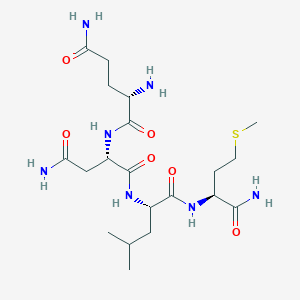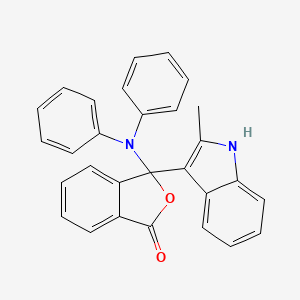
3-(Diphenylamino)-3-(2-methyl-1H-indol-3-yl)-2-benzofuran-1(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(Diphenylamino)-3-(2-methyl-1H-indol-3-yl)-2-benzofuran-1(3H)-one” is a complex organic compound that belongs to the class of benzofuran derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “3-(Diphenylamino)-3-(2-methyl-1H-indol-3-yl)-2-benzofuran-1(3H)-one” typically involves multi-step organic reactions. The starting materials may include indole derivatives, benzofuran derivatives, and diphenylamine. Common synthetic routes may involve:
Friedel-Crafts Acylation: This reaction can be used to introduce the benzofuran moiety.
Nucleophilic Substitution: To attach the diphenylamino group.
Cyclization Reactions: To form the indole ring.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization may be used for purification.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a fluorescent probe for biological imaging.
Medicine: Investigated for its potential anti-cancer and anti-inflammatory properties.
Industry: Used in the development of organic electronic materials such as organic light-emitting diodes (OLEDs).
Mecanismo De Acción
The mechanism of action of “3-(Diphenylamino)-3-(2-methyl-1H-indol-3-yl)-2-benzofuran-1(3H)-one” involves its interaction with specific molecular targets and pathways. For example:
Molecular Targets: Enzymes, receptors, and DNA.
Pathways: Inhibition of specific enzymes, modulation of receptor activity, and interaction with DNA to induce apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
3-(Diphenylamino)-2-benzofuran-1(3H)-one: Lacks the indole moiety.
3-(2-methyl-1H-indol-3-yl)-2-benzofuran-1(3H)-one: Lacks the diphenylamino group.
3-(Diphenylamino)-3-(1H-indol-3-yl)-2-benzofuran-1(3H)-one: Lacks the methyl group on the indole ring.
Uniqueness
“3-(Diphenylamino)-3-(2-methyl-1H-indol-3-yl)-2-benzofuran-1(3H)-one” is unique due to the presence of both the diphenylamino and 2-methyl-1H-indol-3-yl groups, which may confer distinct biological and chemical properties compared to similar compounds.
Propiedades
Número CAS |
90041-32-0 |
|---|---|
Fórmula molecular |
C29H22N2O2 |
Peso molecular |
430.5 g/mol |
Nombre IUPAC |
3-(2-methyl-1H-indol-3-yl)-3-(N-phenylanilino)-2-benzofuran-1-one |
InChI |
InChI=1S/C29H22N2O2/c1-20-27(24-17-9-11-19-26(24)30-20)29(25-18-10-8-16-23(25)28(32)33-29)31(21-12-4-2-5-13-21)22-14-6-3-7-15-22/h2-19,30H,1H3 |
Clave InChI |
WQYVFVDCJSKXPW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=CC=CC=C2N1)C3(C4=CC=CC=C4C(=O)O3)N(C5=CC=CC=C5)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-Bromophenyl)-N-[2-(naphthalen-2-yl)propan-2-yl]acetamide](/img/structure/B14367022.png)
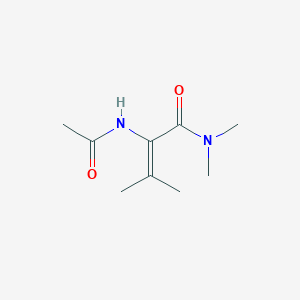
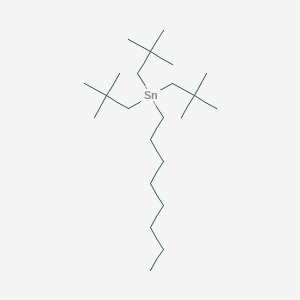
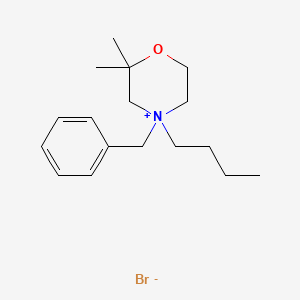

![5-Chloro-6-methoxy-4-methylbenzo[h]quinolin-2(1H)-one](/img/structure/B14367045.png)

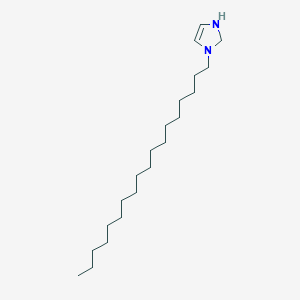
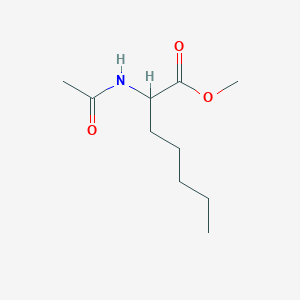
![{4-[2-(Diphenylmethylidene)hydrazinyl]phenyl}ethene-1,1,2-tricarbonitrile](/img/structure/B14367060.png)
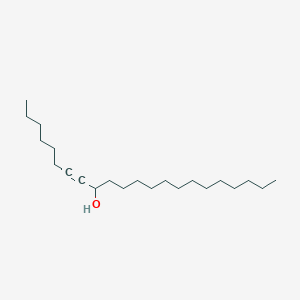

![4-[(Hydroxyimino)acetyl]-N,N,N-trimethylanilinium](/img/structure/B14367079.png)
